molecular formula C13H12O2 B073669 2,2'-Methylenediphenol CAS No. 1333-16-0

2,2'-Methylenediphenol

Cat. No. B073669
Key on ui cas rn: 1333-16-0
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980679

Procedure details

As monohydric or polyhydric phenols it is possible to use: Phenol, o-, m- and p-cresol, 1,2,4-, 1,2,6-, 1,2,3-, 1,2,5-, 1,3,4- and 1,3,5-xylenol, p-tertiary butylphenol, o-, m- and p-phenylphenol, the isomeric amylphenols, octylphenols and nonylphenols, pyrocatechol, resorcinol, hydroquinone, 1,4-dihydroxynaphthalene and other dihydroxynaphthalenes, 4,4'-dihydroxydiphenyl, 2,2'-dihydroxydiphenyl and other isomeric dihydroxydiphenyls, 2,2'-, 2,4'- and 4,4'-dihydroxy-diphenylmethane individually or as mixtures (also referred to as bisphenol F), 4,4'-dihydroxydibenzyl, and substituted dihydroxydiphenylmethanes such as are produced by acid condensation of phenols with aldehydes or ketones, especially 4,4'-dihydroxy-diphenyl-2,2-propane, so-called diphenylpropane or bisphenol A, which can be prepared from phenol and acetone, and also dihydroxydiphenylcyclohexane. As further examples there may be mentioned: 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane, 4,4'-dihydroxy-3,3',5,5'-tetramethyldiphenyl-2,2-propane, 4,4'-dihydroxy-3,3' ,5,5'-tetra-p-tert.-butyldiphenyl-methane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyldiphenylmethane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3',5,5'-tetraamyl-diphenylcyclohexane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyldiphenyl-cyclohexane and 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-cyclohexane.
[Compound]
Name
octylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
nonylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dihydroxynaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2,4'- and 4,4'-dihydroxy-diphenylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
substituted dihydroxydiphenylmethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
m- and p-cresol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
1,3,4- and 1,3,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
m- and p-phenylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
amylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9].[C:19]1([C:21](=[CH:23]C=[CH:25][CH:26]=1)O)[OH:20].C1(C=CC=C(O)C=1)O.C1(C=CC(O)=CC=1)O.OC1C2C(=CC=CC=2)C(O)=CC=1.C1C=C(CC2C(O)=CC=CC=2)C(O)=CC=1>>[C:1]1([C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([CH3:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:18][C:15]1[CH:14]=[CH:13][C:12]([C:8]([C:11]2[CH:23]=[CH:21][C:19]([OH:20])=[CH:26][CH:25]=2)([CH3:9])[CH3:10])=[CH:17][CH:16]=1

Inputs

Step One
Name
octylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
nonylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C2=CC=CC=C12)O
Step Seven
Name
dihydroxynaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
2,4'- and 4,4'-dihydroxy-diphenylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Step Ten
Name
substituted dihydroxydiphenylmethanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Thirteen
Name
m- and p-cresol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
1,3,4- and 1,3,5-xylenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Step 16
Name
m- and p-phenylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
amylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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